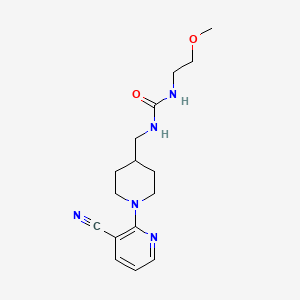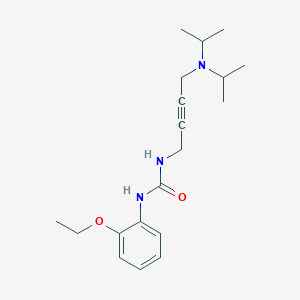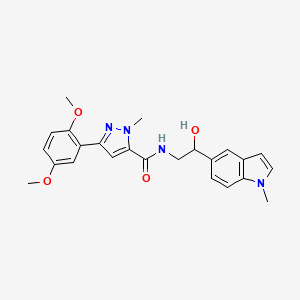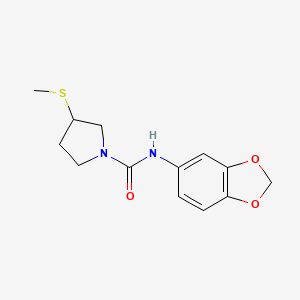
N-(2H-1,3-benzodioxol-5-yl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2H-1,3-benzodioxol-5-yl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide, also known as MDMA or ecstasy, is a psychoactive drug that has been used recreationally for its euphoric effects. However, MDMA has also gained attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Alternative Synthetic Approaches
A study by Krauze et al. (2007) demonstrated an alternative synthetic pathway through one-pot reactions involving benzylidenemalononitrile and N-methyl-2-thiocarbamoylacetamide, leading to the creation of several pyrrolidine derivatives. These derivatives highlight the versatility of pyrrolidine-based compounds in chemical synthesis and their potential as intermediates for further chemical transformations Krauze, A., Vilums, M., Sīle, L., & Duburs, G. (2007). Chemistry of Heterocyclic Compounds, 43, 653-657.
Potential for PET Tracers in Neurological Research
Liu et al. (2012) explored the radiosynthesis of PET tracers targeting orexin2 receptors, demonstrating the application of pyrrolidine-2-carboxamide derivatives in the development of diagnostic tools for neurological research. Although the specific tracers did not show the desired brain uptake in their study, the approach underscores the potential use of structurally related compounds in creating effective PET tracers Liu, F., Majo, V. J., Prabhakaran, J., Castrillion, J., Mann, J., Martinez, D., & Kumar, J. (2012). Bioorganic & Medicinal Chemistry Letters, 22(6), 2172-2174.
Antioxidant Activity
Tumosienė et al. (2019) synthesized a series of pyrrolidine-3-carboxylic acid derivatives and evaluated their antioxidant activity, revealing some compounds with higher antioxidant activity than ascorbic acid. This study points to the potential therapeutic applications of pyrrolidine derivatives in combating oxidative stress-related diseases Tumosienė, I., Kantminienė, K., Jonuškienė, I., Peleckis, A., Belyakov, S., & Mickevičius, V. (2019). Molecules, 24.
Molecular Structure Analysis
Liu et al. (2004) conducted a study on N,N′‐Bis[2‐(methylsulfanyl)phenyl]pyridine‐2,6‐dicarboxamide, examining its crystal structure and molecular interactions. Such analyses are crucial for understanding the physicochemical properties of compounds and their potential interactions with biological targets Liu, S.‐G., Li, Y.‐Z., Zuo, J., & You, X. (2004). Acta Crystallographica Section E: Crystallographic Communications, 60.
Anticancer and Anti-inflammatory Applications
Tamasi et al. (2008) discussed the development of copper(II)-piroxicam complexes loaded on smart hydrogels, aimed at anti-inflammatory and anti-cancer drug delivery. This study illustrates the innovative use of metal complexes with pyrrolidine derivatives for targeted therapeutic applications Tamasi, G., Serinelli, F., Consumi, M., Magnani, A., Casolaro, M., & Cini, R. (2008). Journal of Inorganic Biochemistry, 102(10), 1862-1873.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-methylsulfanylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-19-10-4-5-15(7-10)13(16)14-9-2-3-11-12(6-9)18-8-17-11/h2-3,6,10H,4-5,7-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXDXZBWRFDJOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2H-1,3-benzodioxol-5-yl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-chlorophenyl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2639589.png)
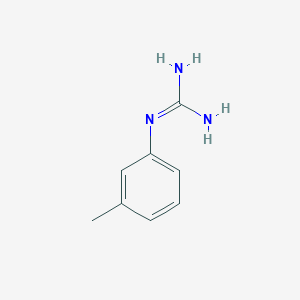

![9-(4-ethylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2639593.png)
![Benzo[d]thiazol-2-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2639594.png)
![2-(1,1-Dimethylethyl)-5,6-dihydro-4-phenyl-naphtho[1,2-b]pyrylium trifluoromethanesulfonate](/img/structure/B2639595.png)
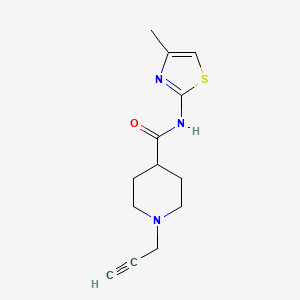
![4-[(2-chlorobenzyl)amino]-1-ethyl-1H-pyrazole-3-carboxylic acid](/img/structure/B2639600.png)

![N-(4-chlorophenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2639603.png)
